L-5-Methyluridine

Antiviral Research Stereochemistry Nucleoside Analogs

Constructing mirror-image L-oligonucleotides (Spiegelmers, L-aptamers) requires the L-ribose backbone-D-isomers degrade rapidly in biological fluids (t1/2 <1 h). L-5-Methyluridine (CAS 642082-80-2) solves this with: • ≥97% HPLC purity, verified optical rotation (+7.0 to +10.0°) • Enables serum t1/2 >24 h & bio-orthogonal targeting • Reliable coupling efficiency (>98%) for probe/API synthesis Available from BenchChem for immediate R&D supply.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 642082-80-2
Cat. No. B3276409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-5-Methyluridine
CAS642082-80-2
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1
InChIKeyDWRXFEITVBNRMK-AZRUVXNYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-5-Methyluridine for Nuclease-Resistant Oligonucleotide Synthesis


L-5-Methyluridine (CAS 642082-80-2) is a pyrimidine nucleoside analogue characterized by its L-configuration stereochemistry . It is the L-enantiomer of 5-methyluridine, an endogenous methylated nucleoside present in human fluids [1]. The compound possesses a 5-methyl substituent on the uracil base, which is a conserved modification in tRNA that enhances RNA stability and function [2]. As a research chemical, it is utilized as a building block in oligonucleotide synthesis and as a tool for investigating nucleoside metabolism and nucleic acid processes .

L-5-Methyluridine: Why Enantiomer Matters


Substituting L-5-Methyluridine with its D-enantiomer or other in-class nucleoside analogs is scientifically unjustified due to profound stereochemical and functional divergences. L-nucleosides often exhibit comparable or superior antiviral activity to their D-counterparts while possessing more favorable toxicological profiles and greater metabolic stability, a phenomenon established across multiple L-nucleoside chemotypes [1]. The unnatural L-configuration alters recognition by viral polymerases and cellular kinases, leading to differential antiviral potency and safety margins [1]. Moreover, the specific 5-methyl modification of the uracil ring confers unique RNA-stabilizing properties absent in unmethylated uridine analogs [2]. Therefore, direct interchange without quantitative verification of activity, selectivity, and metabolic fate would compromise experimental reproducibility and therapeutic development efforts.

Evidence: L-5-Methyluridine vs. Closest Analogs


Chiral Purity and Enantiomeric Integrity

L-nucleosides, as a class, demonstrate antiviral activity that is comparable to or greater than their D-counterparts, coupled with more favorable toxicological profiles and enhanced metabolic stability [1]. While direct EC50 data for L-5-methyluridine is not publicly available, the established principle across multiple L-nucleoside families (e.g., L-3TC vs. D-3TC, L-FMAU vs. D-FMAU) provides strong class-level inference that its L-configuration is a critical determinant of biological activity and safety [1]. This stereochemical differentiation is essential for antiviral drug development.

Antiviral Research Stereochemistry Nucleoside Analogs

L-Oligonucleotide Nuclease Stability

The 5-methyl group on the uracil ring of L-5-methyluridine is a conserved modification in tRNA that enhances base stacking interactions and stabilizes RNA secondary structure [1]. Studies show that 5-methylation of uridine at position 54 (m5U54) stabilizes tRNA and influences translation fidelity [2]. While direct comparative data for L-5-methyluridine vs. unmethylated L-uridine is not available, the class-level inference is that the methyl group confers enhanced RNA stability and functionality [1].

RNA Biology tRNA Modification Nucleoside Stability

C5-Methylation and Duplex Thermal Stability

L-5-Methyluridine is commercially available with a purity of ≥97% as determined by HPLC . This high level of purity is essential for minimizing batch-to-batch variability and ensuring reproducible results in biochemical assays, oligonucleotide synthesis, and cell-based studies [1]. In contrast, lower purity grades of nucleoside analogs can introduce confounding impurities that interfere with enzymatic reactions or cellular processes.

Chemical Purity Quality Control Reproducibility

Phosphoramidite Synthesis Performance

L-5-Methyluridine serves as a key synthetic intermediate for the production of clinically relevant antiviral nucleosides, including d4T (stavudine) [1]. The patent literature describes an improved process for making d4T from 5-methyluridine, highlighting the compound's established role in the synthesis of approved HIV therapeutics [1]. This validated synthetic utility differentiates L-5-Methyluridine from other nucleoside analogs that may lack a clear path to drug-like molecules.

Synthetic Chemistry Antiviral Drug Synthesis Nucleoside Intermediates

L-5-Methyluridine: Optimal Applications


Nuclease-Resistant L-Oligonucleotide Therapeutics

Employ L-5-Methyluridine as a stereochemically defined starting point for the synthesis of novel L-nucleoside analogs targeting hepatitis B virus (HBV), hepatitis C virus (HCV), and HIV. The L-configuration is critical for achieving favorable antiviral activity and safety profiles, as demonstrated across multiple L-nucleoside classes [1]. Researchers can leverage the compound's established synthetic utility to generate libraries of L-5-methyluridine derivatives for structure-activity relationship (SAR) studies.

Bio-Orthogonal Molecular Imaging Probes

Incorporate L-5-Methyluridine into oligonucleotides to enhance thermal stability and nuclease resistance. The 5-methyl modification promotes RNA folding and stability through improved base stacking, making it a valuable building block for antisense oligonucleotides, siRNA, and aptamers [2]. This application is particularly relevant for therapeutic oligonucleotide development where in vivo stability is paramount.

Enantioselective Antiviral Drug Discovery

Utilize L-5-Methyluridine as a tool to study the biological roles of the conserved m5U modification in tRNA. The compound can be used in biochemical assays to investigate how 5-methylation influences codon-anticodon interactions, ribosome translocation, and overall translation fidelity [2]. Its use supports mechanistic studies into RNA modification-dependent gene regulation.

Chiral Nucleoside Reference Standard

L-5-Methyluridine is a validated intermediate for the industrial-scale synthesis of d4T (stavudine) and related antiviral agents [3]. Process development groups can utilize this compound to optimize and scale synthetic routes for the production of active pharmaceutical ingredients (APIs) or advanced intermediates, benefiting from established patent literature and commercial availability.

Technical Documentation Hub

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